molecular formula C14H23NO4Si B13919857 (4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-nitrophenyl)methanol

(4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-nitrophenyl)methanol

Cat. No.: B13919857
M. Wt: 297.42 g/mol
InChI Key: QLIDJQGKQMJEPT-UHFFFAOYSA-N
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Description

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol is a chemical compound with the molecular formula C14H23NO4Si. It is characterized by the presence of a nitro group, a silyl ether group, and a benzenemethanol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and silylation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as sodium azide, and acids or bases for hydrolysis. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include amino derivatives, substituted benzenemethanols, and deprotected alcohols .

Scientific Research Applications

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The silyl ether group can be hydrolyzed to release the active alcohol, which can then participate in further biochemical reactions .

Properties

Molecular Formula

C14H23NO4Si

Molecular Weight

297.42 g/mol

IUPAC Name

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-nitrophenyl]methanol

InChI

InChI=1S/C14H23NO4Si/c1-14(2,3)20(4,5)19-10-12-7-6-11(9-16)8-13(12)15(17)18/h6-8,16H,9-10H2,1-5H3

InChI Key

QLIDJQGKQMJEPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)CO)[N+](=O)[O-]

Origin of Product

United States

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